REACTION_CXSMILES
|
C([O-])(=O)C=C.[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[CH:7]=[CH2:8].[C:13]([OH:18])(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[CH:7]=[CH2:8].[C:13]([OH:18])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:3.4|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
with continued stirring for 3 additional hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to yield particles
|
Type
|
EXTRACTION
|
Details
|
Extraction with methyl ethyl ketone (MEK) of the resultant AgAg material
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OCC.C(C(=C)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |